molecular formula C17H22N2O2 B12583771 3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one CAS No. 645475-85-0

3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one

Cat. No.: B12583771
CAS No.: 645475-85-0
M. Wt: 286.37 g/mol
InChI Key: BDAYELIGJHJAMX-UHFFFAOYSA-N
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Description

3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one is a complex organic compound with a unique structure that combines a quinoxaline core with a hydroxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The hydroxycyclohexyl group is then introduced via a Friedel-Crafts acylation reaction, followed by reduction to obtain the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The quinoxaline core can be reduced to a tetrahydroquinoxaline using hydrogenation.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Thionyl chloride, followed by nucleophilic substitution

Major Products

    Oxidation: 3-[1-(1-Oxocyclohexyl)propyl]-1H-quinoxalin-2-one

    Reduction: 3-[1-(1-Hydroxycyclohexyl)propyl]-1,2,3,4-tetrahydroquinoxaline

    Substitution: 3-[1-(1-Chlorocyclohexyl)propyl]-1H-quinoxalin-2-one

Scientific Research Applications

3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as UV-curable coatings.

Mechanism of Action

The mechanism of action of 3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the quinoxaline core can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxycyclohexyl phenyl ketone
  • 1-Benzoylcyclohexanol
  • 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one

Uniqueness

3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one is unique due to its combination of a quinoxaline core with a hydroxycyclohexyl group. This structural feature imparts specific chemical and biological properties that are not found in similar compounds. For example, the quinoxaline core provides a rigid aromatic system, while the hydroxycyclohexyl group offers flexibility and the potential for hydrogen bonding.

Properties

CAS No.

645475-85-0

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-[1-(1-hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C17H22N2O2/c1-2-12(17(21)10-6-3-7-11-17)15-16(20)19-14-9-5-4-8-13(14)18-15/h4-5,8-9,12,21H,2-3,6-7,10-11H2,1H3,(H,19,20)

InChI Key

BDAYELIGJHJAMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2NC1=O)C3(CCCCC3)O

Origin of Product

United States

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